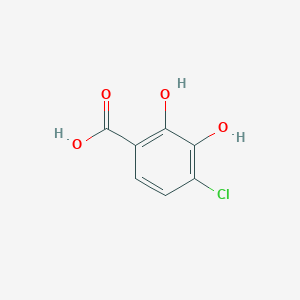

4-Chloro-2,3-dihydroxybenzoic acid

Description

Context within Substituted Benzoic Acids

Substituted benzoic acids are a broad class of organic compounds that have been the subject of extensive research due to their diverse chemical properties and biological activities. nih.gov The nature and position of the substituents on the aromatic ring significantly influence the acidity, reactivity, and biological interactions of these molecules. nih.govlibretexts.org

Overview of Dihydroxybenzoic Acid Scaffolds in Research

Dihydroxybenzoic acids (DHBAs) are a subclass of benzoic acids characterized by the presence of two hydroxyl (-OH) groups on the benzene (B151609) ring. These compounds are found in various natural sources, including plants and microorganisms. wikipedia.org 2,3-DHBA, for instance, is a natural phenol (B47542) found in plants like Phyllanthus acidus and is involved in bacterial iron uptake as a component of siderophores like enterochelin. wikipedia.org The catechol group (two adjacent hydroxyl groups) in 2,3-DHBA is particularly effective at chelating metal ions, a property that underpins much of its biological activity. wikipedia.org DHBA scaffolds are of significant interest in medicinal chemistry for their potential as enzyme inhibitors and antioxidants. For example, 3,5-dihydroxybenzoic acid has been investigated as a potent inhibitor of tyrosine phenol-lyase. acs.org

Significance of Halogenation in Aromatic Systems within Medicinal and Environmental Contexts

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a common strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. taylorandfrancis.com Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, fluorination is a widely used tactic to improve metabolic stability and bioavailability.

In an environmental context, halogenated aromatic compounds are of interest due to their persistence and potential ecological impact. ncert.nic.in Many naturally occurring halogenated compounds have been identified, particularly in marine organisms. taylorandfrancis.com The study of these compounds and their synthetic counterparts is crucial for understanding their environmental fate and potential for bioremediation.

Current State of Research on the Chemical Compound and Related Structures

Research directly focused on 4-chloro-2,3-dihydroxybenzoic acid is still in its early stages. However, existing studies provide valuable insights into its properties and potential applications. One notable area of research is its role as a component of more complex molecules. For instance, this compound is a structural unit in chlorocatechelin A, a microbial siderophore with antimicrobial activity. nih.gov The synthesis of this complex molecule involved the preparation of the this compound component from o-vanillin. nih.gov

Studies on related halogenated dihydroxybenzoic acids, such as 4-fluoro-2,3-dihydroxybenzoic acid, offer further context. Research on the fluoro- derivative highlights its potential as a building block in organic synthesis and its use in studying antioxidant and anti-inflammatory properties. The fluorine atom in this related compound modifies its electronic properties and biological interactions.

Multidisciplinary Research Perspectives

The unique structure of this compound lends itself to investigation from various scientific disciplines:

Medicinal Chemistry: The combination of a metal-chelating dihydroxybenzoic acid scaffold and a halogen substituent makes it a candidate for the design of novel enzyme inhibitors or antimicrobial agents. nih.gov The chlorine atom can influence its binding to target proteins and its pharmacokinetic properties.

Environmental Science: As a chlorinated aromatic compound, its environmental persistence, microbial degradation pathways, and potential toxicity are important areas for investigation. Understanding the behavior of such compounds is critical for environmental risk assessment. ncert.nic.in

Materials Science: The ability of the dihydroxybenzoic acid moiety to interact with metal ions could be exploited in the development of new materials, such as metal-organic frameworks (MOFs) or functionalized polymers.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₅ClO₄ | nih.govbiosynth.com |

| Molecular Weight | 188.56 g/mol | nih.govbiosynth.com |

| CAS Number | 27864-01-3 | nih.govbiosynth.com |

| Melting Point | 225 °C | biosynth.com |

| SMILES | C1=CC(=C(C(=C1C(=O)O)O)O)Cl | nih.gov |

| InChIKey | CHFPLDURVJAORT-UHFFFAOYSA-N | nih.gov |

Synonyms for this compound

| Synonym | Source |

| Benzoic acid, 4-chloro-2,3-dihydroxy- | nih.gov |

| chloro-dihydroxybenzoic acid | nih.gov |

| SCHEMBL10533170 | nih.gov |

| 4-Chloro-2,3-dihydroxybenzoicacid | nih.gov |

| CBA86401 | nih.gov |

| DB-426372 | nih.gov |

| EN300-7433800 | nih.gov |

Properties

IUPAC Name |

4-chloro-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFPLDURVJAORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27864-01-3 | |

| Record name | 4-chloro-2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2,3 Dihydroxybenzoic Acid

De Novo Synthetic Routes to the Chemical Compound

The de novo synthesis of 4-chloro-2,3-dihydroxybenzoic acid involves the strategic introduction of chloro, hydroxyl, and carboxyl functional groups onto a benzene (B151609) ring. The specific arrangement of these groups requires careful selection of precursors and reaction pathways to ensure correct regiochemistry.

Exploration of Precursor Molecules and Reaction Pathways

While a definitive, high-yield, single-pot synthesis from simple precursors is not extensively documented in mainstream literature, plausible synthetic pathways can be constructed based on established organic chemistry principles and syntheses of analogous compounds. A logical approach often begins with a precursor that already contains some of the desired functional groups or can be selectively functionalized.

One potential precursor is 2,3-dihydroxybenzoic acid . The challenge then becomes the regioselective introduction of a chlorine atom at the C-4 position. Direct chlorination of 2,3-dihydroxybenzoic acid is complex due to the activating nature of the two hydroxyl groups, which can lead to multiple chlorinated products and potential oxidation.

A more controlled pathway could involve starting with a precursor where the C-4 position is pre-functionalized for chlorination. For instance, 4-amino-2,3-dihydroxybenzoic acid could serve as a key intermediate. The synthesis could proceed via a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then displaced by a chloride ion.

Plausible Synthetic Pathway from 4-Aminosalicylic Acid:

Nitration: Starting with 4-aminosalicylic acid (p-aminosalicylic acid), nitration could introduce a nitro group. The position of this nitration would need to be carefully controlled.

Hydroxylation: Introduction of a second hydroxyl group to form a catechol ring system.

Diazotization: Conversion of the amino group to a diazonium salt using reagents like sodium nitrite (B80452) and a strong acid.

Chlorination: Displacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.

Reduction: If a nitro group was used as a directing group, it would need to be removed or converted.

Another conceptual route could start from 4-chlorophenol (B41353) . nih.gov This would involve subsequent steps of carboxylation and dihydroxylation, where achieving the correct 2,3-dihydroxy arrangement would be the primary challenge.

Regioselective Functionalization Strategies

Regioselectivity is the cornerstone of synthesizing a specific isomer like this compound. The directing effects of the substituents on the aromatic ring are paramount.

Protecting Groups: To prevent unwanted side reactions and direct the functionalization, protecting groups are essential. The hydroxyl and carboxylic acid groups are typically protected during harsh reaction conditions like nitration or chlorination. For example, hydroxyl groups can be converted to ethers (e.g., methoxymethyl ether) and the carboxylic acid to an ester. acs.org These groups can be removed later in the synthesis.

Directed Ortho-Metalation (DoM): This strategy allows for the specific functionalization of a position ortho to a directing group. For instance, if one started with a protected 3-chlorophenol, a directing group could facilitate metalation (e.g., lithiation) at the C-2 position, which could then be carboxylated. Subsequent functionalization would be required to introduce the hydroxyl groups. acs.org

Control of Reaction Conditions: The outcome of electrophilic substitution reactions (like chlorination) is highly dependent on the solvent, temperature, and catalyst. For example, chlorination of dihydroxybenzoic acid derivatives can be influenced by the choice of chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) versus elemental chlorine (Cl₂), which can afford different levels of regioselectivity. google.com

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis are critical for practical applications. Each step in the proposed multi-step syntheses must be optimized.

Key considerations for yield optimization include:

Reaction Kinetics: Understanding the rate of reaction to ensure complete conversion of the starting material.

Thermodynamics: Shifting reaction equilibria towards the product, for instance by removing a byproduct. nih.gov

Purification: Efficient purification at each step is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions. Techniques like recrystallization and column chromatography are standard.

For scalability, moving from laboratory-scale synthesis to industrial production introduces further challenges. uni.luunizin.org Factors such as cost of reagents, safety of the reactions, and the environmental impact of waste products become significant. Continuous flow reactors, for example, are increasingly used in large-scale production to improve control over reaction parameters and enhance yield and safety.

Chemical Modifications and Derivative Synthesis

The functional groups of this compound—the two hydroxyls and the carboxylic acid—are ripe for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties.

Esterification and Etherification of Hydroxyl and Carboxyl Groups

The carboxylic acid and phenolic hydroxyl groups can be readily converted into esters and ethers, respectively. These reactions are fundamental in modifying the compound's polarity, solubility, and biological activity.

Esterification: The carboxylic acid group can be esterified by reacting it with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent. google.com Similarly, the phenolic hydroxyl groups can be acylated to form esters using acyl chlorides or anhydrides. Patents describe the synthesis of various alkyl esters of related dihydroxybenzoic acids. nih.gov

Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a phenoxide, followed by reaction with an alkyl halide. This method has been used to prepare a variety of ether derivatives of related phenolic compounds. nih.govunipi.it

Table 1: Examples of Esterification and Etherification Reactions on Hydroxybenzoic Acids

| Reaction Type | Reactant Group | Reagents | Product Functional Group | Reference Example |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst (H₂SO₄) | Methyl Ester | Preparation of methyl esters of dihydroxybenzoic acids. google.com |

| Esterification (Acylation) | Hydroxyl Group | Acyl Chloride or Anhydride | Acyl Ester | Acylation of 2,4-dihydroxybenzoic acid. nih.gov |

| Etherification | Hydroxyl Group | Base (e.g., K₂CO₃), Alkyl Halide | Alkyl Ether | Synthesis of propoxybenzoyl derivatives. unipi.it |

Amidation and Condensation Reactions for Novel Structures

The carboxylic acid group of this compound is a key handle for forming amide bonds, which are central to many biologically active molecules.

Amidation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride or by using coupling agents like HATU) and then reacted with a primary or secondary amine to form an amide. nih.govmdpi.com This reaction is fundamental to the synthesis of a wide range of complex molecules. For instance, the natural siderophore enterobactin (B1671361) features 2,3-dihydroxybenzoyl groups linked to a serine backbone via amide bonds. nih.gov

Condensation Reactions: More complex structures can be built through condensation reactions. For example, the hydrazide of a dihydroxybenzoic acid can be condensed with various aldehydes to form hydrazide-hydrazone derivatives, a class of compounds investigated for their biological activities. science.gov Aldol-type condensation reactions are also a powerful tool for carbon-carbon bond formation, further expanding the structural diversity of potential derivatives. beilstein-journals.org

Table 2: Examples of Amidation and Condensation Reactions

| Reaction Type | Starting Material | Reagents | Product Type | Reference Example |

|---|---|---|---|---|

| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, PCl₃) | Amide | Synthesis of Rafoxanide. nih.gov |

| Condensation | Carboxylic Acid Hydrazide | Aromatic Aldehydes | Hydrazide-Hydrazone | Synthesis of 2,4-dihydroxybenzoic acid hydrazones. science.gov |

| Cyclocondensation | o-Phenylenediamines | Aroylpyruvates (derived from carboxylic acids) | Dihydroquinoxalinone | Regioselective synthesis of quinoxalinone derivatives. |

Incorporation into Complex Molecular Architectures (e.g., Siderophores, Hydrazide-Hydrazones, Heterocyclic Systems)

The unique substitution pattern of this compound, featuring a chlorine atom and a catechol group, makes it an attractive building block for the synthesis of more complex molecules with specific functions. Its incorporation into larger scaffolds has been notably explored in the realm of natural products, particularly siderophores.

Siderophores:

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. The catechol group of this compound is an effective iron-binding moiety.

Researchers have identified natural siderophores that incorporate the this compound unit. One such example is chlorodactyloferrin (ClDaf 2) , a novel siderophore produced by the soil bacterium Dactylosporangium fulvum. Structural analysis of ClDaf 2 revealed it to be a linear molecule composed of eight amide-linked monomers, with this compound serving as a key iron-coordinating component at one of the termini. acs.orgmdpi.com The biosynthesis of this siderophore is proposed to involve a non-ribosomal peptide synthetase (NRPS) pathway. acs.orgmdpi.com

Another class of siderophores containing this chlorinated benzoic acid derivative are the chlorocatechelins A and B , isolated from a Streptomyces species. nih.gov These compounds feature the this compound moiety, which contributes to their iron-binding capabilities. nih.gov The presence of the chlorine atom in these natural products highlights the role of halogenation in diversifying the structure and function of microbial secondary metabolites.

The following table summarizes the key siderophores incorporating this compound:

Table 1: Siderophores Containing this compound| Siderophore Name | Producing Organism | Key Structural Features | Reference |

|---|---|---|---|

| Chlorodactyloferrin (ClDaf 2) | Dactylosporangium fulvum | Linear octapeptide with a terminal this compound unit. | acs.orgmdpi.com |

| Chlorocatechelin A | Streptomyces sp. | Contains two this compound units and an acylguanidine structure. | nih.gov |

| Chlorocatechelin B | Streptomyces sp. | A decomposition product of Chlorocatechelin A, also containing the this compound moiety. | nih.gov |

Hydrazide-Hydrazones:

The synthesis of hydrazide-hydrazones from various benzoic acid derivatives is a well-established field in medicinal chemistry due to their diverse biological activities. mdpi.comorientjchem.org This class of compounds is typically synthesized through the condensation of a benzoic acid hydrazide with an appropriate aldehyde or ketone. mdpi.com

While the synthesis of hydrazide-hydrazones from other substituted benzoic acids, such as 2,4-dihydroxybenzoic acid and iodobenzoic acids, has been reported, specific examples detailing the synthesis and characterization of hydrazide-hydrazones derived directly from this compound are not extensively documented in the scientific literature. nih.govnih.gov However, the general synthetic methodology would presumably involve the initial conversion of this compound to its corresponding hydrazide, followed by reaction with a variety of aldehydes and ketones to yield the target hydrazones.

Heterocyclic Systems:

The incorporation of benzoic acid moieties into heterocyclic systems is a common strategy for the development of new compounds with potential pharmacological applications. Various synthetic routes exist for constructing heterocyclic rings, often utilizing the functional groups present on the benzoic acid core.

The scientific literature contains numerous examples of the synthesis of diverse heterocyclic systems. heteroletters.org However, specific studies detailing the use of this compound as a direct precursor for the synthesis of complex heterocyclic architectures are not widely reported. The reactivity of the carboxyl and hydroxyl groups, as well as the influence of the chlorine substituent on the aromatic ring, could potentially be exploited in cyclization reactions to form various heterocyclic scaffolds. Further research is needed to explore the utility of this compound in the synthesis of novel heterocyclic systems.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysts with the versatility of chemical reactions, offers a powerful approach for the production of complex molecules.

In the context of this compound, chemoenzymatic strategies are most evident in the biosynthesis of the siderophores mentioned previously. The formation of the this compound moiety itself is a key enzymatic step in the biosynthetic pathway of chlorodactyloferrin. It is proposed that a halogenase enzyme, DafH, is responsible for the chlorination of a 2,3-dihydroxybenzoic acid (DHB) precursor. acs.orgmdpi.com This enzymatic halogenation highlights a chemoenzymatic approach employed by nature to synthesize this specific chlorinated catechol.

While the direct chemoenzymatic synthesis of this compound on a preparative scale is not extensively described, related enzymatic transformations of benzoic acid derivatives have been explored. For instance, the enzymatic dihydroxylation of aromatic compounds to produce catechol derivatives is a known biochemical reaction. acs.org Furthermore, the adenylation domains of NRPS-like proteins have been engineered to act as biocatalysts for the conversion of various benzoic acid derivatives into their corresponding aldehydes, demonstrating the potential for enzymatic modification of these substrates. nih.gov

These examples underscore the potential for developing novel chemoenzymatic routes for the synthesis and derivatization of this compound, leveraging the high selectivity and mild reaction conditions offered by enzymes.

Biosynthesis, Natural Occurrence, and Metabolic Context of 4 Chloro 2,3 Dihydroxybenzoic Acid

Isolation and Identification from Natural Sources

The primary encounters with 4-Chloro-2,3-dihydroxybenzoic acid have been through its isolation from microbial cultures, where it exists not as a free entity but as a crucial building block of larger, bioactive molecules.

The production of this compound is notably linked to bacteria of the genus Streptomyces. These filamentous soil bacteria are renowned for their ability to synthesize a vast array of secondary metabolites with diverse biological activities. Fermentation studies of Streptomyces sp. have led to the isolation of compounds containing the this compound moiety. researchgate.netnih.gov For instance, the siderophores chlorocatechelins A and B were successfully isolated from the culture broth of a Streptomyces species. researchgate.netnih.gov

The biosynthesis of such complex molecules is often influenced by the fermentation conditions. For many Streptomyces species, specific media compositions and culture parameters are crucial for inducing the production of desired secondary metabolites. While detailed fermentation protocols for maximizing chlorocatechelin production are specific to the producing strain, general strategies for enhancing secondary metabolite yields in Streptomyces often involve the optimization of carbon and nitrogen sources, as well as aeration and pH control.

The significance of this compound is intrinsically tied to its role within larger molecular scaffolds, most notably the chlorocatechelins. researchgate.netnih.gov Chlorocatechelins are a class of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient.

Structural analysis of chlorocatechelins A and B revealed the presence of the 4-chloro-2,3-dihydroxybenzoyl group. researchgate.netnih.gov This chlorinated catecholate unit is a key functional component, contributing to the siderophore's ability to bind ferric iron (Fe³⁺). The biosynthesis of this specific chlorinated moiety is proposed to involve the halogenation of a 2,3-dihydroxybenzoic acid precursor. nih.govacs.org In chlorocatechelin A, this chlorinated unit is further conjugated with guanidine (B92328) to form an acylguanidine structure. researchgate.netnih.gov The presence of the chlorine atom is a distinctive feature not commonly found in other catechol-based siderophores like enterobactin (B1671361).

Table 1: Natural Products Containing this compound

| Natural Product | Producing Organism | Class | Key Structural Features | Reference |

| Chlorocatechelin A | Streptomyces sp. | Siderophore | Contains two 4-chloro-2,3-dihydroxybenzoyl units, acylguanidine structure | researchgate.netnih.gov |

| Chlorocatechelin B | Streptomyces sp. | Siderophore | Contains 4-chloro-2,3-dihydroxybenzoyl units | researchgate.netnih.gov |

| Chlorodactyloferrin | Dactylosporangium fulvum | Siderophore | Contains a 4-chloro-2,3-dihydroxybenzoyl unit | nih.govacs.org |

Enzymatic Pathways and Biotransformations

The metabolic journey of this compound and its precursors involves a series of enzymatic reactions, including glycosylation, hydroxylation, and dehalogenation, which are crucial for its synthesis, modification, and degradation.

Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common modification of natural products that can alter their solubility, stability, and biological activity. The Nicotiana tabacum glycosyltransferase UGT89A2 has been shown to catalyze the O-β-glucosylation of a range of di- and tri-hydroxylated and chlorinated benzoic acid derivatives. nih.gov

While UGT89A2 exhibits a preference for 2,5-dihydroxybenzoic acid, it can also utilize 2,3-dihydroxybenzoic acid and various chlorinated benzoic acids as substrates. nih.gov This suggests a potential for this enzyme or homologous enzymes in other organisms to glycosylate this compound. The glycosylation of dihydroxybenzoic acids is a known mechanism in plants for modulating their activity and for storage. oup.comresearchgate.netresearchgate.net

Table 2: Substrate Specificity of UGT89A2

| Substrate | Relative Activity | Reference |

| 2,5-Dihydroxybenzoic acid | High | nih.gov |

| 2,3-Dihydroxybenzoic acid | Lower than 2,5-DHBA | nih.gov |

| 2,4-Dihydroxybenzoic acid | Lower than 2,5-DHBA | nih.gov |

| 2-Chloro-5-hydroxybenzoic acid | Active | nih.gov |

| 3,4,5-Trihydroxybenzoic acid | Active | nih.gov |

The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental fate. Hydroxylation and dehalogenation are critical initial steps in these degradative pathways. In the case of chlorobenzoates, bacteria have evolved various enzymatic strategies to cleave the carbon-halogen bond and introduce hydroxyl groups to the aromatic ring, making it susceptible to ring cleavage.

For example, an Arthrobacter species has been shown to dehalogenate 4-chlorobenzoate (B1228818) as the first step in its degradation, producing 4-hydroxybenzoate, which is then further metabolized via protocatechuate. asm.org Similarly, Pseudomonas isolates can also dehalogenate 4-chlorobenzoic acid. nih.gov The degradation of other chlorobenzoic acid isomers often involves dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring. For instance, the degradation of 2-chlorobenzoic acid can proceed through the formation of catechol. In some cases, the transformation of 3,4-dichlorobenzoate (B1239242) is presumed to yield this compound as a metabolite. researchgate.net

The metabolic pathways of different dihydroxybenzoic acid isomers can vary significantly between microbial species. While some pathways converge on common intermediates, others are distinct. For example, the metabolism of various phthalate (B1215562) isomers often converges at 3,4-dihydroxybenzoic acid (protocatechuic acid). witpress.com

In the context of anaerobic metabolism, the pathways for different hydroxybenzoate isomers are also distinct. For instance, the metabolism of 2-hydroxybenzoate and 3-hydroxybenzoate proceeds through their respective CoA-ligated intermediates, whereas the metabolism of dihydroxybenzoic acids with meta-hydroxyl groups can involve decarboxylation to resorcinol.

The degradation of chlorinated dihydroxybenzoic acids adds another layer of complexity. For example, the metabolism of 2-chloro-4-nitrobenzoic acid by an Acinetobacter species involves an initial oxidative dehalogenation to form 2-hydroxy-4-nitrobenzoic acid, which is then converted to 2,4-dihydroxybenzoic acid. nih.gov This highlights that the position of the chloro and hydroxyl substituents significantly influences the specific enzymatic machinery required for degradation. A comparative analysis underscores that while general strategies like hydroxylation and dehalogenation are common, the specific enzymes and metabolic intermediates are highly dependent on the precise isomeric structure of the dihydroxybenzoic acid.

Advanced Analytical Techniques for Characterization and Quantification of 4 Chloro 2,3 Dihydroxybenzoic Acid

Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of 4-Chloro-2,3-dihydroxybenzoic acid, providing the necessary separation from isomers and other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds like this compound and its isomers. The separation is typically achieved using reversed-phase columns, where the polarity of the mobile phase is adjusted to control the retention and resolution of the analytes. nih.gov Mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms, has proven particularly effective for separating isomers of dihydroxybenzoic acids by exploiting subtle differences in their hydrophobic and ionic properties. sielc.comhelixchrom.com

The detection of this compound following HPLC separation can be accomplished through various modes. Ultraviolet (UV) detection is commonly used, often set at a wavelength around 280 nm, where the aromatic ring and carboxylic acid functional groups exhibit strong absorbance. nih.gov For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry (HPLC-MS). This hyphenated technique allows for the determination of the molecular weight of the eluting compounds and provides structural information through fragmentation analysis, confirming the identity of the target analyte. unipi.itvu.edu.au

System Suitability and Method Validation: Validated HPLC methods for similar phenolic acids demonstrate high accuracy, precision, and linearity. For instance, a method for 4-hydroxybenzoic acid showed a correlation coefficient of 0.9998 and recoveries between 94.6% and 107.2%. longdom.org The limit of detection (LOD) for 2,3-dihydroxybenzoic acid has been reported to be as low as 3 µg using an internal standard. nih.gov

| Column Type | Mobile Phase | Detection Mode | Key Findings | Reference |

|---|---|---|---|---|

| Reversed-Phase (RP) | Methanol-1% aqueous Acetic Acid (40:60, v/v), pH 4 | UV (280 nm) | Provides optimum resolution for salicylic (B10762653) acid and its precursors. | nih.gov |

| Reversed-Phase (RP) | Acetonitrile-1% aqueous Formic Acid with 0.25% Trichloroacetic Acid (1:5, v/v), pH 2 | UV | Used for the analysis of 2,3-dihydroxybenzoic acid in cell cultures with ~80% recovery. | nih.gov |

| Primesep D (Mixed-Mode) | Not specified | UV, LC/MS | Effectively separates isomers by exploiting differences in hydrophobicity and ionic character. | sielc.com |

| Amaze TR (Mixed-Mode) | 20% Acetonitrile with 15 mM Ammonium Formate, pH 3 | UV (255 nm) | Achieves good selectivity and peak shape for various dihydroxybenzoic acid isomers. | helixchrom.com |

| RP-Amide | Water (1.4% Formic Acid) and Acetonitrile (1.4% Formic Acid) | DAD, ESI-Q-ToF MS | Optimized method for separating 13 phenolic acids, including 2,3- and 2,4-dihydroxybenzoic acid. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and thermally stable compounds. researchgate.net However, this compound, with its polar hydroxyl and carboxylic acid groups, is non-volatile. Therefore, a chemical derivatization step is essential prior to GC-MS analysis to increase its volatility and improve its chromatographic properties. jfda-online.com

Derivatization involves reacting the polar functional groups with a reagent to form a less polar, more volatile derivative. Common strategies include:

Silylation: This involves replacing the active hydrogens in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is a common silylating agent used for the analysis of phenolic and benzoic acids in biological samples. nih.gov

Acylation/Alkylation with Chloroformates: Highly fluorinated chloroformates, such as 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), have been developed for the direct derivatization of highly polar analytes in aqueous samples. unito.itunito.it This reagent reacts with carboxylic, hydroxylic, and aminic groups simultaneously to form stable, non-polar derivatives that are easily extractable and suitable for GC-MS analysis, often with electron capture negative ionization (ECNI) for high sensitivity. unito.itacs.org

The entire derivatization and extraction procedure can be rapid, often taking less than 10 minutes from the aqueous sample to the final solution ready for injection. unito.it

| Derivatizing Agent | Target Functional Groups | Advantages | Reference |

|---|---|---|---|

| BSTFA + TMCS | -OH, -COOH | Forms stable trimethylsilyl (TMS) derivatives; widely used for phenolic and benzoic acids. | nih.gov |

| 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF) | -OH, -COOH, -NH2 | Allows direct derivatization in aqueous samples, forms stable non-polar derivatives, high sensitivity with ECNI-MS. | unito.itunito.it |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamide (MTBSTFA) | -OH, -COOH | Forms silyl (B83357) derivatives for analysis of herbicides and metabolites in water samples. | researchgate.net |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm their relative positions with respect to the chloro, hydroxyl, and carboxylic acid substituents. The acidic protons of the hydroxyl and carboxylic acid groups would also be visible, though their chemical shifts can be variable and they may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be expected: one for the carboxylic acid carbon, and six for the aromatic carbons, each with a unique chemical environment due to the substitution pattern.

Advanced NMR: In complex cases, two-dimensional (2D) NMR techniques like NOESY and HMBC can establish through-space and through-bond correlations, respectively, to confirm the exact arrangement of substituents on the aromatic ring. nih.gov Solid-state NMR, combined with crystal structure prediction, has also been used to determine the conformation of molecules like 2,3-dihydroxybenzoic acid in co-crystals. researchgate.net Research on a natural product containing the this compound moiety has utilized ¹H, ¹³C, and ¹⁵N NMR to fully characterize its structure. nih.gov

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show:

A broad absorption band for the O-H stretching of the hydroxyl groups and the carboxylic acid, typically in the 3500-2500 cm⁻¹ region.

A strong absorption band for the C=O (carbonyl) stretching of the carboxylic acid, usually around 1700-1730 cm⁻¹.

Absorptions corresponding to C=C stretching in the aromatic ring (approx. 1600-1450 cm⁻¹) and C-O stretching.

A C-Cl stretching vibration, typically found in the 1000-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The benzene ring substituted with chromophoric groups (-COOH, -OH) and an auxochromic group (-Cl) will exhibit characteristic absorption bands in the UV region. For comparison, 3-chlorobenzoic acid shows absorption maxima at 230 nm and 284 nm. nih.gov This technique is particularly useful for quantitative analysis in conjunction with HPLC. sielc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides invaluable structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 187.9876 Da. nih.gov

When coupled with chromatographic methods (GC-MS or LC-MS), MS can analyze the purified compound. Different ionization techniques can be employed:

Electron Ionization (EI): Typically used in GC-MS, it is a hard ionization technique that causes extensive fragmentation, creating a characteristic fingerprint for the molecule.

Electrospray Ionization (ESI): A soft ionization technique common in LC-MS, it typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for accurate molecular weight determination. researchgate.net For this compound, the [M-H]⁻ ion at an m/z of 186.98036 would be expected in negative ion mode. uni.lu

Chemical Ionization (CI): A softer ionization method than EI, it can be used to confirm molecular ions that may be weak or absent in EI spectra. acs.org

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides structural clues. For dihydroxybenzoic acids, a characteristic fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylic acid group. researchgate.net The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

| Adduct | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M-H]⁻ | C₇H₄ClO₄⁻ | 186.9804 | Negative ESI/CI |

| [M+H]⁺ | C₇H₆ClO₄⁺ | 188.9949 | Positive ESI/CI |

| [M+Na]⁺ | C₇H₅ClNaO₄⁺ | 210.9769 | Positive ESI |

| [M+K]⁺ | C₇H₅ClKO₄⁺ | 226.9508 | Positive ESI |

| [M+NH₄]⁺ | C₇H₉ClNO₄⁺ | 206.0215 | Positive ESI |

Data sourced from PubChemLite. uni.lu

Electrochemical Analysis Methods

The electrochemical analysis of this compound offers a sensitive and often rapid approach for its detection and quantification. These methods are based on the compound's susceptibility to oxidation or reduction at an electrode surface. The presence of the dihydroxy (catechol) group makes the molecule electrochemically active and a prime candidate for analysis by voltammetric techniques.

The electrochemical behavior of this compound is principally governed by the oxidation of its catechol moiety. This process is analogous to the electrochemical oxidation of its parent compound, 2,3-dihydroxybenzoic acid, which undergoes a quasi-reversible two-electron transfer to form the corresponding o-benzoquinone. researchgate.net The addition of a chlorine atom to the aromatic ring is expected to influence the oxidation potential. Due to the electron-withdrawing nature of chlorine, the oxidation of this compound is anticipated to occur at a slightly more positive potential compared to the unsubstituted 2,3-dihydroxybenzoic acid.

Cyclic Voltammetry (CV) is a fundamental technique used to study the electrochemical properties of this compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For a related compound, 2,3-dihydroxybenzoic acid, in a phosphate (B84403) buffer solution (pH 7.0), an anodic peak (oxidation) is observed at approximately +0.28 V versus a reference electrode, with a corresponding cathodic peak (reduction) at +0.22 V. researchgate.net This indicates the transformation of the dihydroxybenzoic acid to its quinone form and back. For this compound, these peak potentials would be expected to shift to more positive values.

The electrochemical oxidation mechanism can be influenced by the presence of other substances in the solution. For instance, in the presence of nucleophiles, the electrochemically generated quinone can undergo Michael addition reactions. semnan.ac.ir Furthermore, studies on similar phenolic compounds, like salicylic acid, in chloride-containing electrolytes have shown that chlorinated intermediates can be formed during electrochemical oxidation. mdpi.com

For quantitative analysis, techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred due to their higher sensitivity and better resolution compared to CV. These methods can be employed to determine the concentration of this compound in various samples. The peak current in DPV or SWV is directly proportional to the concentration of the analyte, allowing for the creation of calibration curves for quantification.

The choice of electrode material is crucial for the sensitivity and selectivity of the analysis. While standard electrodes like glassy carbon can be used, modified electrodes often provide superior performance. The modification of electrode surfaces with nanomaterials, polymers, or other chemical entities can enhance the electrocatalytic activity towards the analyte, lower the detection limits, and in some cases, allow for the simultaneous determination of multiple analytes. nih.gov For instance, electrodes modified with metal oxides or carbon-based nanomaterials have been shown to improve the detection of various phenolic compounds. nih.gov

Below is a hypothetical data table illustrating the expected cyclic voltammetric data for this compound in comparison to its parent compound.

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl |

| 2,3-Dihydroxybenzoic Acid | ~ +0.28 V | ~ +0.22 V |

| This compound | > +0.28 V (estimated) | > +0.22 V (estimated) |

Table 1: Expected Cyclic Voltammetric Data. The data for 2,3-Dihydroxybenzoic Acid is based on reported values, while the data for this compound is an estimation based on the electronic effects of the chloro substituent.

Further research could focus on the development of specific electrochemical sensors for this compound, potentially utilizing molecularly imprinted polymers (MIPs) for highly selective recognition. Such sensors would be invaluable for in-situ and real-time monitoring of this compound in various environmental and biological matrices.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 4 Chloro 2,3 Dihydroxybenzoic Acid and Its Derivatives

Correlative Analysis of Molecular Structure with Biological Activities

Impact of Halogen and Hydroxyl Group Positioning

The biological activity of benzoic acid derivatives is significantly influenced by the type, number, and position of substituents on the benzene (B151609) ring. For halogenated benzoic acids, toxicity has been shown to be directly related to the compound's hydrophobicity. researchgate.netnih.gov In a study on lissoclimide analogues, which are halogenated natural products, the presence of a halogen atom at the C2 position was found to facilitate a stabilizing halogen−π interaction, influencing binding to ribosomal targets. nih.gov This suggests that the chlorine atom in 4-Chloro-2,3-dihydroxybenzoic acid plays a crucial role in its molecular interactions. The substitution of a chlorine atom can also affect the electronic properties of the molecule. For instance, in the case of pyrimethamine (B1678524) adducts, chlorine atoms are involved in C–H···Cl interactions. acs.org

The number and position of hydroxyl groups are also determinant factors for the biological activity of hydroxybenzoic acids. researchgate.netnih.gov Generally, phenolic acids with two or more hydroxyl groups are more effective antioxidants than those with a single hydroxyl group. nih.gov The relative positioning of these hydroxyl groups is also critical; for example, 2,3-dihydroxybenzoic acid exhibits higher antioxidant activity than 2,5-dihydroxybenzoic acid. nih.gov In the context of antimicrobial activity, the presence of two hydroxyl groups in the ortho and para positions of the benzene ring, along with a carboxylic acid group, appears to be important for anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. researchgate.net Studies on dihydroxybenzoic acid derivatives have shown that the positioning of hydroxyl groups affects their interactions with biological targets and subsequent activity. nih.gov

Influence of Lipophilicity and Other Molecular Descriptors

Lipophilicity, often expressed as the logarithm of the 1-octanol/water partition coefficient (logKow or logP), is a key molecular descriptor influencing the biological activity of many compounds, including benzoic acid derivatives. researchgate.netnih.gov For halogenated benzoic acids, toxicity is directly correlated with hydrophobicity. researchgate.netnih.gov An increase in lipophilicity is often associated with enhanced antibacterial activity, likely due to improved penetration of bacterial membranes. acs.orgmdpi.com However, this relationship is not always linear, as excessively high lipophilicity can sometimes lead to decreased activity, possibly due to issues like binding to plastic surfaces in testing apparatus. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate molecular descriptors with biological activities. jst.go.jpnih.govanalis.com.my For benzoic acid derivatives, QSAR models have been developed that link toxicity to algae with logKow and the number of hydroxyl groups. researchgate.netnih.gov In studies of 2-chlorobenzoic acid derivatives, topological parameters such as the second-order molecular connectivity indices were found to govern their antimicrobial activities. nih.gov These models provide a framework for predicting the activity of related compounds and understanding the underlying mechanistic forces at a molecular level. jst.go.jp Other important descriptors in QSAR models for phenolic compounds include electronic terms like Hammett sigma constants and molecular orbital indices, which, along with hydrophobicity, dominate the interactions with molecular targets. jst.go.jp

Antimicrobial Activity Studies

In Vitro Efficacy Against Microbial Strains

This compound and its related dihydroxybenzoic acid analogues have demonstrated notable in vitro antimicrobial properties. 2,3-Dihydroxybenzoic acid, isolated from Flacourtia inermis fruit, has been shown to be an effective antibacterial agent against several multidrug-resistant bacterial strains. researchgate.netresearchgate.net In disc diffusion tests, it showed efficacy against Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.netresearchgate.net

Similarly, 2,4-dihydroxybenzoic acid has been identified as having significant activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net It has shown inhibitory effects against MRSA at a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. researchgate.net Derivatives of 2,4-dihydroxybenzoic acid, specifically hydrazide-hydrazones, have also exhibited potent antibacterial activity against Gram-positive strains, including MRSA, with MIC values as low as 3.91 µg/mL for some compounds. mdpi.comnih.gov The parent compound, this compound, is classified as a phenolic acid used for treating bacterial infections caused by pathogenic bacteria such as Pasteurella. biosynth.com

Below is a table summarizing the antimicrobial activity of related dihydroxybenzoic acids against various microbial strains.

| Compound | Microbial Strain | Activity/Measurement | Source |

| 2,3-Dihydroxybenzoic acid | Serratia marcescens | Susceptible | researchgate.netresearchgate.net |

| 2,3-Dihydroxybenzoic acid | Escherichia coli | Susceptible | researchgate.netresearchgate.net |

| 2,3-Dihydroxybenzoic acid | Pseudomonas aeruginosa | Susceptible | researchgate.netresearchgate.net |

| 2,3-Dihydroxybenzoic acid | Staphylococcus aureus | Susceptible | researchgate.netresearchgate.net |

| 2,3-Dihydroxybenzoic acid | Klebsiella pneumoniae | Susceptible | researchgate.netresearchgate.net |

| 2,4-Dihydroxybenzoic acid | MRSA | MIC = 0.5 mg/mL | researchgate.net |

| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA (S. aureus ATCC 43300) | MIC = 3.91 µg/mL | mdpi.comnih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., Interference with Microbial Metabolism)

The antimicrobial action of phenolic compounds like this compound is often multifaceted. One proposed mechanism is the interference with microbial metabolism. biosynth.com For instance, this compound is suggested to bind to arginine and ornithine, which are essential for microbial metabolism, thereby reducing microbial growth. biosynth.com

Another significant mechanism for phenolic compounds is the disruption of the bacterial cell membrane. jmb.or.kr This can alter membrane properties such as charge and permeability, leading to the formation of pores and the leakage of essential intracellular components. researchgate.net Some thymol (B1683141) derivatives, which are also phenolic compounds, have been shown to disrupt the membrane integrity of MRSA. jmb.or.kr

Furthermore, some antibacterial compounds work by inhibiting specific metabolic pathways. For example, certain inhibitors have been identified that interfere with glycine (B1666218) metabolism, p-aminobenzoic acid biosynthesis, or biotin (B1667282) biosynthesis under nutrient-limited conditions. nih.gov The degradation of chlorinated aromatic compounds by microorganisms often involves conversion to chlorocatechols, which are then further metabolized. epa.gov This indicates that compounds like this compound could potentially be processed through similar pathways by susceptible microbes, and their antimicrobial effect may stem from the action of metabolic intermediates.

Antioxidant and Redox Homeostasis Modulation

Phenolic acids, including dihydroxybenzoic acids, are recognized for their antioxidant properties, primarily acting as primary antioxidants by donating a hydrogen atom to break free radical chains. nih.gov The antioxidant capacity is heavily influenced by the molecular structure, particularly the number and position of hydroxyl groups. nih.gov Dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, are generally more effective antioxidants than their monohydroxy counterparts. nih.gov Specifically, 2,3-dihydroxybenzoic acid has been shown to have greater antioxidant activity than 2,5-dihydroxybenzoic acid. nih.gov

Recent studies have highlighted the role of 2,3-dihydroxybenzoic acid (DHBA) in modulating redox homeostasis in cardiomyocytes. rsc.orgrsc.org In a model of diabetic cardiomyopathy, DHBA, alone or in combination with other compounds, improved the cellular redox status. rsc.orgrsc.org This was achieved by reinforcing antioxidant defenses, which included an approximate 40% increase in glutathione (B108866) levels, a roughly 30% decrease in glutathione peroxidase (GPx) activity, and about a 15% increase in superoxide (B77818) dismutase (SOD) activity. rsc.orgrsc.org Concurrently, it led to a reduction in reactive oxygen species (ROS) generation by about 20% and protein oxidation by approximately 35%. rsc.orgrsc.org These findings suggest that DHBA can effectively alleviate oxidative stress. rsc.org The modulation of ROS homeostasis is a critical function, as seen in plant biology where the regulation of ROS levels is crucial for processes like anther development. nih.gov

The table below details the observed antioxidant effects of 2,3-dihydroxybenzoic acid.

| System/Model | Effect | Magnitude of Change | Source |

| H9c2 Cardiomyocytes | Increased Glutathione | ~40% | rsc.orgrsc.org |

| H9c2 Cardiomyocytes | Decreased GPx Activity | ~30% | rsc.orgrsc.org |

| H9c2 Cardiomyocytes | Increased SOD Activity | ~15% | rsc.orgrsc.org |

| H9c2 Cardiomyocytes | Reduced ROS Generation | ~20% | rsc.orgrsc.org |

| H9c2 Cardiomyocytes | Reduced Protein Oxidation | ~35% | rsc.orgrsc.org |

Reinforcement of Cellular Antioxidant Defenses (e.g., Glutathione, SOD, GPx)

Research into the biological activities of dihydroxybenzoic acid derivatives has highlighted their role in bolstering cellular antioxidant defenses. The related compound, 2,3-dihydroxybenzoic acid (DHBA), has been shown to alleviate oxidative stress by reinforcing these defenses. rsc.org In studies on cardiomyocytes, treatment with DHBA resulted in an approximate 40% increase in glutathione (GSH), a critical cellular antioxidant. rsc.org

Furthermore, the activity of key antioxidant enzymes is also modulated. Superoxide dismutase (SOD) activity saw an increase of about 15% following treatment with DHBA. rsc.org Conversely, the activity of glutathione peroxidase (GPx), an enzyme that consumes GSH to neutralize hydrogen peroxide, was diminished by approximately 30%. rsc.org This reduction in GPx activity, coupled with the increase in total GSH, suggests a significant shift in the cellular redox balance towards a more reduced state, enhancing the cell's capacity to handle oxidative insults. rsc.org The primary role of antioxidant enzymes like SOD and GPx is to protect cells from the damage caused by reactive oxygen species (ROS). nih.gov

Chelation Properties and Interaction with Metal Ions

The chemical structure of dihydroxybenzoic acids is central to their biological activity, including their ability to interact with metal ions. The presence of multiple hydroxyl (-OH) groups on the benzoic acid backbone allows these compounds to act as chelating agents, binding to metal ions. semanticscholar.org This chelation can inhibit metal-catalyzed oxidative reactions, which is another facet of their antioxidant mechanism. For instance, a chelating resin functionalized with 2,3-dihydroxybenzoic acid demonstrated a strong adsorption capacity for iron ions (Fe³⁺). semanticscholar.orgroyalsocietypublishing.org Similarly, the fluorinated derivative, 4-fluoro-2,3-dihydroxybenzoic acid, is noted to have hydroxyl groups capable of chelating metal ions. This property is significant as metal ions like iron can participate in Fenton reactions, a major source of highly damaging hydroxyl radicals in biological systems.

Modulation of Cellular Processes

Studies on 2,3-dihydroxybenzoic acid (DHBA) reveal its significant impact on fundamental cellular processes like apoptosis (programmed cell death) and autophagy (a cellular recycling process). In cardiomyocytes subjected to high glucose and palmitic acid to mimic diabetic cardiomyopathy, DHBA treatment mitigated apoptosis. rsc.org This was evidenced by a decrease in the levels of the pro-apoptotic protein Bax (by ~15–25%) and a concurrent increase in the anti-apoptotic protein Bcl-2 (by ~40–60%). rsc.org Furthermore, the levels and activity of caspase-3, a key executioner enzyme in the apoptotic cascade, were reduced by approximately 20–40%. rsc.org

Simultaneously, DHBA was found to activate autophagy, a process that can be protective by clearing damaged organelles and protein aggregates. rsc.orgresearchgate.net This was demonstrated by an increase in the levels of beclin-1 (by ~15–20%) and the LC3-II/LC3-I ratio (by ~25–30%), both markers of autophagosome formation. rsc.org The level of p62, a protein that is degraded during autophagy, was correspondingly decreased by about 20–40%. rsc.org This modulation of apoptosis and autophagy highlights a crucial mechanism for promoting cell survival under stress conditions. rsc.orgresearchgate.net

The effects of dihydroxybenzoic acid derivatives on cellular processes are mediated through their influence on specific signaling pathways. One such critical pathway involves the c-Jun N-terminal kinase (JNK), a protein kinase activated by stress signals that can promote apoptosis. rsc.orgrsc.org Research has shown that 2,3-dihydroxybenzoic acid (DHBA) can significantly reduce the phosphorylation of JNK. rsc.org In a model of diabetic cardiomyopathy, DHBA treatment caused a substantial decrease in JNK phosphorylation, by as much as 200%. rsc.org By inhibiting the JNK signaling cascade, DHBA can suppress downstream apoptotic events and enhance cell survival. rsc.orgrsc.org This targeted intervention in stress-activated signaling pathways is a key aspect of its cytoprotective action. rsc.org

Antiproliferative Activity in Cell Lines

Derivatives of dihydroxybenzoic acid have been investigated for their potential as anticancer agents. Studies have shown that modifying the core structure can lead to compounds with significant antiproliferative activity against various human cancer cell lines. mdpi.commdpi.com For example, 1,3,4-thiadiazole (B1197879) derivatives of 2,3-dihydroxybenzoic acid displayed good anticancer activity, inducing cell death in HL-60 leukemia cells through a mechanism likely involving the activation of caspase-3 and caspase-8. mdpi.com

Another study on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid identified compounds with potent and selective antiproliferative effects. mdpi.com The compound N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide was particularly effective, showing very low IC₅₀ values against several cancer cell lines. mdpi.com

Below is a table summarizing the antiproliferative activity of a selected derivative.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| LN-229 | Glioblastoma | 0.77 |

| HepG2 | Hepatocellular Carcinoma | 7.81 |

| 769-P | Renal Adenocarcinoma | 12.39 |

| Data for N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide. mdpi.com |

These findings underscore the potential of developing dihydroxybenzoic acid derivatives as a source of new therapeutic agents for cancer treatment. mdpi.commdpi.com

Computational and Theoretical Approaches for 4 Chloro 2,3 Dihydroxybenzoic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of 4-Chloro-2,3-dihydroxybenzoic acid. These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations can determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. For instance, studies on similar dihydroxybenzoic acid derivatives have shown that the introduction of electron-withdrawing groups, such as a chlorine atom, can influence these frontier orbitals. mdpi.com

Reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such calculations for related compounds have helped in understanding their potential for various chemical reactions. researchgate.net While specific values for this compound are not widely published, the methodology allows for their theoretical determination.

Table 1: Theoretical Reactivity Descriptors (Illustrative) This table illustrates the type of data obtained from quantum chemical calculations for a molecule like this compound. The values are hypothetical and for demonstration purposes.

| Descriptor | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.7 eV | Indicates chemical stability and reactivity. |

| Electronegativity | χ | 4.15 eV | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 3.66 eV | A measure of the electrophilic character of a molecule. |

pKa Prediction and Deprotonation Behavior

The acidity of the carboxylic acid and hydroxyl groups in this compound, represented by their pKa values, is critical for its behavior in biological systems. Computational methods can predict these pKa values by calculating the Gibbs free energy change of deprotonation in a solvent continuum model. nih.gov Studies on substituted dihydroxybenzenes have demonstrated that the deprotonation order of the hydroxyl groups is influenced by the electronic effects of the substituents. frontiersin.org For this compound, the electron-withdrawing chloro and carboxyl groups are expected to significantly impact the acidity of the phenolic protons compared to the parent 2,3-dihydroxybenzoic acid. frontiersin.org The specific pKa values for each functional group can be calculated, providing insight into which protons are lost at different physiological pH values.

Conformational Analysis

The presence of rotatable single bonds in this compound, particularly the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bonds of the hydroxyl groups, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved through systematic scanning of the potential energy surface. For related dihydroxybenzoic acids, computational studies have been employed to understand their conformational preferences, which in turn dictate their crystal packing and interactions in different environments. researchgate.netacs.org Intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl group is a key factor in determining the preferred conformation of this compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interaction of small molecules like this compound with biological macromolecules, such as proteins.

Prediction of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method involves placing the ligand in the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. In silico studies on similar benzoic acid derivatives have been used to predict their binding to various protein targets. mdpi.com For this compound, docking studies can identify potential protein targets and predict the binding energy, providing a rationale for its potential biological activity. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Illustrative Molecular Docking Results This table demonstrates the type of output from a molecular docking study of this compound with a hypothetical protein target.

| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Enzyme X | -7.5 | Arg123, Ser245 | Hydrogen Bond, Salt Bridge |

| Receptor Y | -6.8 | Phe301, Leu305 | Hydrophobic Interaction |

| Protein Z | -8.1 | Asp150, His198 | Hydrogen Bond, Pi-cation |

Elucidation of Binding Modes

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov MD simulations can be used to refine the docked pose and to study the stability of the ligand in the binding site. By simulating the movements of all atoms in the system, MD can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. These simulations can elucidate the detailed binding mode, including the specific hydrogen bond networks and the role of water molecules in mediating the interaction. For instance, MD simulations of related ligands have been used to confirm the stability of their interactions with target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For substituted benzoic acids like this compound, QSAR models are instrumental in predicting their potential biological and toxicological effects.

While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles are well-established through studies on related compounds. The general approach involves compiling a dataset of structurally similar compounds, such as various substituted benzoic and phenolic acids, for which a specific biological activity (e.g., enzyme inhibition, antimicrobial activity, or toxicity) has been measured experimentally. kyoto-u.ac.jpresearchgate.netresearchgate.net

For instance, QSAR studies on benzoic acid derivatives have successfully predicted their toxicity to aquatic organisms like Pseudokirchneriella subcapitata. researchgate.net Such a model could be used to estimate the ecotoxicological profile of this compound. The models are validated statistically to ensure their predictive power, often using metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.netresearchgate.net

The biological activity of substituted benzoic acids is strongly correlated with their physiochemical properties, which can be quantified by molecular descriptors. For this compound, key descriptors include its hydrophobicity and its hydrogen-bonding capacity.

LogKow (Octanol-Water Partition Coefficient): This descriptor measures the hydrophobicity of a compound. In QSAR studies of halogenated benzoic acids, toxicity was found to be directly related to the compound's LogKow value. researchgate.net A higher LogKow indicates greater lipid solubility, which can enhance a molecule's ability to cross biological membranes and interact with internal cellular targets. The chlorine atom on this compound increases its hydrophobicity compared to its non-chlorinated parent compound, 2,3-dihydroxybenzoic acid.

Number of Hydroxyl Groups (NOH): The hydroxyl groups are critical to the molecule's activity. For hydroxybenzoic acids, the number and position of hydroxyl groups have a determinant influence on toxicity. researchgate.net These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules like enzymes and receptors. They can also chelate metal ions, which is a key mechanism for the siderophore activity of related compounds. The two adjacent hydroxyl groups (a catechol moiety) in this compound are particularly important for its metal-chelating and potential antioxidant properties.

The table below summarizes the key physiochemical descriptors for this compound and their typical influence in QSAR models.

| Descriptor Name | Value/Type | Influence on Biological Activity |

| LogKow | Hydrophobicity | Affects membrane permeability and accumulation in biological tissues. The chloro-substituent increases this value. |

| Number of Hydroxyl Groups (NOH) | 2 | Influences hydrogen bonding, metal chelation, and antioxidant activity. Acts as a key determinant in toxicity models for hydroxybenzoic acids. researchgate.net |

| Molecular Weight | 188.56 g/mol | A fundamental descriptor related to the size of the molecule. |

| Polar Surface Area (PSA) | 77.8 Ų | Related to hydrogen bonding potential and influences transport properties across membranes. |

Polymorphism Studies and Crystal Structure Prediction

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability, which are critical in fields like pharmaceuticals and materials science. While specific polymorphism studies on this compound are not prominent in the literature, the methodologies for such investigations are well-developed and have been applied to structurally similar molecules.

A polymorphism screen for this compound would typically involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms. Techniques like single-crystal and powder X-ray diffraction would then be used to characterize these forms. For example, a study on 4-chloro-5-chlorosulfonylsalicylic acid, a related derivative, successfully identified four distinct polymorphs by crystallization from different solvents. Similarly, studies on isomeric dihydroxybenzoic acids have revealed multiple polymorphic forms, highlighting the role of different hydrogen-bonding motifs in their crystal packing.

Crystal structure prediction (CSP) is a computational technique used to predict the most likely and stable crystal structures for a given molecule based on its chemical diagram. CSP methods explore the landscape of possible crystal packings by calculating their lattice energies, aiming to find the global minimum that corresponds to the most stable polymorph. For a molecule like this compound, with its multiple hydrogen-bond donors (hydroxyl groups, carboxylic acid) and acceptor sites, CSP would be a powerful tool to predict potential polymorphs and understand the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern its crystal assembly.

Biotransformation and Environmental Fate of 4 Chloro 2,3 Dihydroxybenzoic Acid

Microbial Degradation Pathways

The microbial degradation of chlorobenzoic acids can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, employing distinct biochemical strategies to break down these resilient molecules. jbarbiomed.com

Aerobic Bioremediation Mechanisms of Chlorobenzoic Acids

Under aerobic conditions, bacteria have evolved sophisticated enzymatic systems to degrade CBAs. The specific degradation pathway is largely determined by the position and number of chlorine atoms on the aromatic ring. researchgate.net A common strategy involves an initial attack by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, typically forming substituted catechols (dihydroxybenzenes) as key intermediates. hu.edu.jojbarbiomed.com These chlorocatechols are then susceptible to ring cleavage. hu.edu.jo

Two primary aerobic pathways for CBA degradation are:

Dioxygenase-mediated pathways: For many CBAs, degradation is initiated by a dioxygenase that hydroxylates the aromatic ring to form a chlorocatechol. For instance, the degradation of 2-chlorobenzoic acid (2-CBA) can be catalyzed by 2-halobenzoate-1,2-dioxygenase. While the main reaction produces catechol, a minor side reaction of this enzyme can lead to the formation of 2,3-dihydroxybenzoic acid. researchgate.net

Hydrolytic dehalogenation: In some cases, particularly with 4-chlorobenzoic acid (4-CBA), the initial step is the removal of the chlorine atom by a hydrolase, which replaces it with a hydroxyl group. hu.edu.jo This reaction yields 4-hydroxybenzoic acid, which is then further metabolized, often via protocatechuic acid and the β-ketoadipate pathway. nih.govasm.org

The presence of multiple hydroxyl groups on 4-Chloro-2,3-dihydroxybenzoic acid suggests that its aerobic degradation would likely proceed via pathways developed for hydroxylated aromatics.

Anaerobic Biotransformation Pathways

In the absence of oxygen, microbial consortia utilize different strategies to break down CBAs. The most common initial step is reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom, with the chlorinated compound acting as an electron acceptor. jbarbiomed.comarizona.edu This process, also known as halorespiration, can be a source of energy for some bacteria, such as Desulfomonile tiedjei, which dechlorinates 3-chlorobenzoate (B1228886) to benzoate (B1203000). arizona.eduasm.org

Following dechlorination, the resulting non-halogenated aromatic compound, typically benzoic acid, is further degraded. researchgate.net Benzoic acid can be metabolized through two main anaerobic routes: one involving the reduction of the aromatic ring followed by cleavage, and another where benzoate is activated with coenzyme A (CoA) and then broken down to intermediates of central metabolism like acetyl-CoA. researchgate.net Ultimately, under methanogenic conditions, CBAs can be completely mineralized to methane, carbon dioxide, and water. researchgate.net Denitrifying conditions have also been shown to support the degradation of some CBAs, where nitrate (B79036) serves as the electron acceptor. oup.com

Enzymatic Degradation and Ring Cleavage Reactions

The central event in the breakdown of aromatic compounds is the cleavage of the stable benzene (B151609) ring, a reaction catalyzed by dioxygenase enzymes. For this compound, the degradation would likely involve enzymes that act on its non-chlorinated analog, 2,3-dihydroxybenzoic acid (2,3-DHB). The catechol-like structure of this compound makes it a substrate for ring-cleavage enzymes.

Bacterial degradation of 2,3-DHB has been shown to proceed via at least two distinct enzymatic pathways:

Meta-cleavage Pathway: In Pseudomonas reinekei MT1, the degradation of 2,3-DHB is initiated by an extradiol dioxygenase, DhbA. This enzyme cleaves the aromatic ring at the C3-C4 position (meta-cleavage) to produce 2-hydroxy-3-carboxymuconate. nih.gov This product is then acted upon by a decarboxylase, DhbB, yielding 2-hydroxymuconic semialdehyde, which enters a series of reactions that convert it into intermediates of the citrate (B86180) cycle. nih.gov

Intradiol-cleavage Pathway: In the plant Tecoma stans, an intradiol dioxygenase, 2,3-dihydroxybenzoate 2,3-oxygenase, has been identified. nih.gov This enzyme cleaves the bond between the two hydroxyl groups (C2-C3) to form 2-carboxy-cis,cis-muconic acid. This product is then metabolized through the 3-oxoadipate (B1233008) pathway. nih.gov

For this compound, these enzymatic reactions would be directed at a chlorinated molecule. The presence of the chlorine atom at the C4 position would likely result in the formation of a chlorinated ring-cleavage product. For example, meta-cleavage would produce a chlorinated version of 2-hydroxy-3-carboxymuconate. The subsequent enzymatic steps would need to process these chlorinated intermediates, which often requires specialized enzymes.

Ring cleavage can occur in two main ways:

Intradiol (ortho) cleavage: The aromatic ring is broken between the two adjacent hydroxyl groups. jbarbiomed.com

Extradiol (meta) cleavage: The ring is broken at a bond adjacent to one of the hydroxyl groups. jbarbiomed.com

The degradation of chlorocatechols, which are common intermediates in CBA metabolism, typically proceeds via a modified ortho-cleavage pathway, as meta-cleavage can lead to the formation of toxic dead-end products. oup.comnih.gov However, some specialized bacteria, like Pseudomonas putida GJ31, have evolved unusual meta-cleavage enzymes that can productively convert chlorocatechols. nih.gov

Identification and Fate of Degradation Products